molecular formula C24H20N2O3 B11040601 2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone

2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone

Cat. No.: B11040601
M. Wt: 384.4 g/mol
InChI Key: SDIKTZGIVOABOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone typically involves the following steps:

    Formation of the naphthalenone core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid catalyst.

    Formation of the imino groups: This step involves the reaction of the naphthalenone with aniline derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the imino groups can yield amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced imino derivatives.

    Substitution: Various substituted naphthalenones depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of methoxy and imino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyanilino)-1-naphthalenone: Lacks the imino group, which may affect its reactivity and applications.

    4-[(4-Methoxyphenyl)imino]-1-naphthalenone: Lacks the anilino group, which may influence its chemical properties and biological activity.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-(4-methoxyphenyl)iminonaphthalen-1-one

InChI

InChI=1S/C24H20N2O3/c1-28-18-11-7-16(8-12-18)25-22-15-23(24(27)21-6-4-3-5-20(21)22)26-17-9-13-19(29-2)14-10-17/h3-15,26H,1-2H3

InChI Key

SDIKTZGIVOABOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=NC3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.